- Dihydropyrazolone-pyrimidine compound, preparation method and use, World Intellectual Property Organization, , ,
Cas no 955369-56-9 (2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one)
![2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one structure](https://ar.kuujia.com/scimg/cas/955369-56-9x500.png)
955369-56-9 structure
اسم المنتج:2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
- C17H19N5O2S
- CTAHQYLRFXBFKB-UHFFFAOYSA-N
- 6463AC
- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-methylsulfanyl-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
- AX8237640
- 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazol
- CID 67170189
- 1,2-Dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(
- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one
- 2-allyl-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-2-(2-propen-1-yl)-
- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- O10638
- SCHEMBL1810979
- 1-[6-(2-HYDROXYPROPAN-2-YL)PYRIDIN-2-YL]-6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE
- AKOS016007138
- MFCD19443207
- DTXSID20736551
- DS-17754
- 955369-56-9
- 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- CS-M1027
- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one
-
- MDL: MFCD19443207
- نواة داخلي: 1S/C17H19N5O2S/c1-5-9-21-15(23)11-10-18-16(25-4)20-14(11)22(21)13-8-6-7-12(19-13)17(2,3)24/h5-8,10,24H,1,9H2,2-4H3
- مفتاح Inchi: CTAHQYLRFXBFKB-UHFFFAOYSA-N
- ابتسامات: O=C1N(CC=C)N(C2C=CC=C(C(C)(C)O)N=2)C2C1=CN=C(SC)N=2
حساب السمة
- نوعية دقيقة: 357.12594604g/mol
- النظائر كتلة واحدة: 357.12594604g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 7
- عدد الذرات الثقيلة: 25
- تدوير ملزمة العد: 5
- تعقيدات: 517
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 108
- إكسلوغ 3: 2.1
الخصائص التجريبية
- كثيف: 1.39±0.1 g/cm3(Predicted)
- نقطة الغليان: 565.6±60.0 °C(Predicted)
- بكا: 13.25±0.29(Predicted)
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319
- تحذير: P261-P305+P351+P338
- ظروف التخزين:Sealed in dry,2-8°C(BD237640)
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM151713-250mg |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 250mg |
$617 | 2024-07-18 | |
Chemenu | CM151713-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$916 | 2021-08-05 | |
Ambeed | A272272-100mg |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 100mg |
$385.0 | 2025-03-03 | |
Ambeed | A272272-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$1178.0 | 2025-03-03 | |
Ambeed | A272272-5g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95 % | 5g |
$4018.00 | 2021-07-07 | |
Matrix Scientific | 096545-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, 95% |
955369-56-9 | 95% | 1g |
$1647.00 | 2023-09-08 | |
Chemenu | CM151713-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$1285 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XW776-250mg |
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one |
955369-56-9 | 95+% | 250mg |
4452CNY | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0106-250MG |
1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one |
955369-56-9 | 95% | 250MG |
¥ 2,765.00 | 2023-04-12 | |
A2B Chem LLC | AI64475-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$860.00 | 2024-07-18 |
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 4 h, 95 °C; 95 °C → rt
1.2 Reagents: Ammonia Solvents: Water
1.2 Reagents: Ammonia Solvents: Water
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 80 °C; 18 h, 95 °C
المراجع
- Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer TherapyChemMedChem, 2018, 13(16), 1681-1694,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 80 °C
المراجع
- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate , Cuprous iodide Solvents: 1,4-Dioxane ; 5 h, 105 °C
المراجع
- Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer ActivityACS Chemical Biology, 2017, 12(7), 1883-1892,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt; overnight, 95 °C; 95 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: N,N-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; overnight, 100 °C
المراجع
- Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.3 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.3 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 95 °C
المراجع
- Preparation of dihydropyrazolo pyrimidone derivative and its application, China, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Solvents: 1,4-Dioxane ; overnight, 95 °C
المراجع
- Compositions and methods for treating cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; 80 °C; 18 h, 95 °C
المراجع
- A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma CellsACS Chemical Biology, 2016, 11(4), 921-930,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; rt → 90 °C; 18 h, 90 °C
المراجع
- WEE1 protein degrading agent, China, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt → 120 °C
المراجع
- Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors, China, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 4 h, rt → 100 °C
المراجع
- Chemical synthesis of Wee1 protein kinase inhibitor adavosertib, China, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; rt → 100 °C; 12 h, 100 °C
المراجع
- Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases, China, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; 48 h, 90 °C
المراجع
- 1,2-Dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one derivatives as Wee1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Dimethylethylamine , Cuprous iodide Solvents: 1,4-Dioxane ; overnight, 80 °C
المراجع
- Preparation of the fused ring compound and their application as the wee-1 inhibitor, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: N,N-Dimethylethylenediamine , Potassium carbonate ; overnight, 95 °C
المراجع
- Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors., World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt → 100 °C; overnight, 100 °C
المراجع
- Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as Wee1 inhibitors as antitumor agents, World Intellectual Property Organization, , ,
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Raw materials
- Methyl 6-bromopyridine-2-carboxylate
- 2-(6-Bromopyridin-2-yl)propan-2-ol
- 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
- 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-[2-(2-propen-1-yl)hydrazinyl]-, ethyl ester
- 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Preparation Products
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one الوثائق ذات الصلة
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
955369-56-9 (2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one) منتجات ذات صلة
- 1510551-45-7(2-(2,2-Difluorocyclohexyl)acetic acid)
- 897623-49-3(4-chloro-N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide)
- 733032-82-1(1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 2-chloropyridine-3-carboxylate)
- 941405-75-0(2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide)
- 1031663-98-5(8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one)
- 1706166-47-3(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide)
- 476480-62-3(3-methyl-7-(naphthalen-1-yl)methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1216749-00-6(6-methyl-2-4-(propan-2-yloxy)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride)
- 1804677-54-0(6-Amino-2-(difluoromethyl)-3-hydroxy-4-nitropyridine)
- 56922-74-8(Pentanoic acid,(2E)-2-hexen-1-yl ester)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:955369-56-9)1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one

نقاء:99%/99%/99%/99%
كمية:50mg/100mg/250mg/1g
الأسعار ($):204.0/346.0/508.0/1060.0